N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary targets of N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .
Mode of Action
This compound interacts with its targets by inhibiting their growth and proliferation . It exhibits potent cytotoxic activity, particularly against A549 and HeLa cell lines . The compound’s interaction with these cells disrupts their genetic pathways, leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and proliferation . By disrupting these pathways, it prevents the rapid division of cancer cells and the formation of tumors .
Pharmacokinetics
It is known that the compound’s lipophilicity plays a significant role in its inhibitory potency
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . In particular, compounds 4g and 4f exhibited potent cytotoxic activity . Compound 4g had an IC 50 value of 3.1±0.4 µM against A549 and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Compound 4f had an IC 50 value of 6.8±0.7 µM against MCF-7 .
Biochemical Analysis
Biochemical Properties
Thiazolopyrimidines, a class of compounds to which it belongs, are known for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects .
Cellular Effects
Preliminary studies suggest that similar compounds may have potent cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It is hypothesized that it may interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under specific conditions. The process includes the formation of an intermediate, which is then cyclized to form the thiazolopyrimidine core . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol, and using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide
- 2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide .
Uniqueness
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further research and development .
Biological Activity
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a 2-fluorophenyl substituent. Its molecular formula is C17H16FN3O4S2, and it possesses unique structural characteristics that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies suggest that modifications at specific positions on the thiazole ring can enhance cytotoxic effects against different cancer cell lines .
- Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have been reported to possess significant antibacterial and antifungal activities. The presence of electronegative groups such as fluorine is often linked to increased antimicrobial potency .
- Anticonvulsant Effects : Some thiazole-bearing compounds have demonstrated anticonvulsant properties in preclinical models. The activity is often attributed to specific structural modifications that enhance interaction with neuronal targets .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into its biological efficacy:
Substituent | Effect on Activity | Reference |
---|---|---|
2-Fluorophenyl | Enhances anticancer activity | |
Methyl group at position 3 | Essential for maintaining activity | |
Carbonyl at position 5 | Contributes to cytotoxicity |
Case Studies
- Anticancer Activity : In a study evaluating various thiazolo[3,2-a]pyrimidines against A431 vulvar epidermal carcinoma cells, this compound exhibited significant inhibition of cell proliferation and migration. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting its potential as an antimicrobial agent .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Final coupling reactions to incorporate the carboxamide functionality.
The overall yield can vary depending on the specific conditions employed during synthesis but generally ranges from 60% to 80% for optimized procedures.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCUYYSZOWBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.